Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate
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Overview
Description
Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with methyl and oxo substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and β-keto esters under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In the medical field, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate
- Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate
Uniqueness
Compared to similar compounds, Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate may exhibit unique properties due to its specific substitution pattern and functional groups
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-6-8(4-11(16)17-3)7(2)14-9(12-6)5-10(15)13-14/h5-8,12H,4H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQWUNTWPZLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=CC(=O)N2)N1)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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